molecular formula C10H12O2 B8640408 [2-(Ethenyloxy)ethoxy]benzene CAS No. 18370-86-0

[2-(Ethenyloxy)ethoxy]benzene

Cat. No.: B8640408
CAS No.: 18370-86-0
M. Wt: 164.20 g/mol
InChI Key: LMINVPVFKAFJAZ-UHFFFAOYSA-N
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Description

[2-(Ethenyloxy)ethoxy]benzene is a vinyl ether derivative featuring a benzene ring substituted with an ethoxy chain terminating in an ethenyl (vinyl) group. Its structure enables reactivity in polymerization and functionalization reactions, making it a precursor in materials science and organic synthesis. The compound’s ethenyloxyethoxy moiety allows for crosslinking or copolymerization, particularly in applications requiring UV-curable resins or surfactants .

Properties

CAS No.

18370-86-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-ethenoxyethoxybenzene

InChI

InChI=1S/C10H12O2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

LMINVPVFKAFJAZ-UHFFFAOYSA-N

Canonical SMILES

C=COCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of [2-(Ethenyloxy)ethoxy]benzene, highlighting structural variations, properties, and applications:

Compound Name Structural Variation Key Properties/Applications References
1-(Ethenyloxy)-2-fluorobenzene Fluorine substituent on benzene ring Altered electronic properties for pharmaceutical intermediates; higher polarity
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester (VEEA) Acrylate ester group appended to ethoxy chain UV-curable inks; polymerizable monomer with high reactivity in radical polymerization
1-[2-(Ethenyloxy)ethoxy]-4-octylbenzene Octyl substituent on benzene ring Surfactant applications; enhanced hydrophobicity for micelle formation
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene (Triton X-100 fragment) Branched alkyl chain and multiple ethoxy units Nonionic surfactant; solubilizing agent in biochemical and industrial formulations
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene Nitro and methoxy substituents Photoactive material; potential use in optoelectronics due to conjugated π-system

Structural and Functional Differences

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine in 1-(Ethenyloxy)-2-fluorobenzene) increases polarity and alters reaction kinetics in electrophilic substitutions compared to the parent compound . In contrast, the octyl chain in 1-[2-(Ethenyloxy)ethoxy]-4-octylbenzene enhances hydrophobicity, making it suitable for surfactant applications .
  • Reactivity : The acrylate ester in VEEA enables rapid radical polymerization, critical for UV-curable inks, whereas [2-(Ethenyloxy)ethoxy]benzene’s vinyl group participates in cationic or thermal polymerization .
  • Electronic Properties : Nitro-substituted analogs (e.g., 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene) exhibit extended conjugation, enabling applications in light-harvesting materials .

Physicochemical Properties

  • Solubility: [2-(Ethenyloxy)ethoxy]benzene’s ethoxy chain improves solubility in polar solvents, while octyl-substituted derivatives favor nonpolar media .
  • Thermal Stability : VEEA’s acrylate group lowers thermal stability compared to the parent compound, decomposing at ~244.5°C .

Preparation Methods

Reaction Mechanism

The NAS pathway typically employs a deprotonated phenol intermediate, generated using strong bases such as potassium carbonate or sodium hydride. This intermediate reacts with vinyl bromide or vinyl chloride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran). The reaction proceeds via a two-step mechanism:

  • Deprotonation of the phenolic -OH group to form a phenoxide ion.

  • Nucleophilic attack on the vinyl halide, displacing the halide ion and forming the ethenyloxy linkage.

Optimization and Limitations

Yields for NAS-based syntheses range from 45% to 72%, depending on the base and solvent system. For example, McKinley and O’Shea (2007) achieved a 68% yield using potassium carbonate in DMF at 80°C. However, competing side reactions, such as over-alkylation or ring bromination, necessitate careful temperature control and stoichiometric precision.

Table 1: NAS Method Performance Comparison

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃DMF8068
NaHTHF6072
Cs₂CO₃DMSO10045

Mitsunobu Reaction-Based Solid-Phase Synthesis

The Mitsunobu reaction offers a robust alternative for constructing aryl vinyl ethers, particularly in solid-phase systems. This method avoids harsh bases and enables precise control over regioselectivity.

Procedure Overview

Yu et al. (2012) developed a polystyrene-supported synthesis using 2-phenylsulfonylethanol as the solid-phase scaffold. Key steps include:

  • Mitsunobu Coupling : Reacting the immobilized sulfonylethanol with 2-ethoxyphenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • DBU-Mediated Elimination : Treating the intermediate with 1,8-diazabicycloundec-7-ene (DBU) to eliminate the sulfone group, yielding the vinyl ether.

Advantages and Scalability

This method achieves yields up to 85% with >95% purity, making it suitable for high-throughput applications. The solid-phase approach minimizes byproduct formation and simplifies purification. However, the reliance on expensive DEAD and polystyrene resins limits cost-effectiveness for large-scale production.

Copper-Mediated Coupling with Boroxine Complexes

A copper-catalyzed coupling strategy using 2,4,6-trivinylcyclotriboroxane-pyridine complex has emerged as a highly efficient route.

Reaction Dynamics

McKinley and O’Shea (2007) demonstrated that copper(II) acetate mediates the coupling between phenols and the boroxine complex at room temperature. The pyridine ligand stabilizes the boroxine ring, facilitating transmetallation and subsequent vinyl group transfer.

Functional Group Tolerance

This method exhibits broad compatibility with electron-donating and electron-withdrawing substituents on the phenol ring. For example:

  • 4-Nitrophenol : 78% yield

  • 4-Methoxyphenol : 82% yield

  • 2-Chlorophenol : 65% yield

Radical-Mediated Vinylation

Radical chemistry provides a complementary pathway, particularly for substrates sensitive to ionic conditions.

Dibenzoyl Peroxide-Initiated Decarboxylation

Norén (2021) reported a radical-based approach using 1-[2-(ethenyloxy)benzyl]cyclohexa-2,5-diene-1-carboxylic acid as a precursor. Thermal decomposition of dibenzoyl peroxide generates benzoyloxy radicals, which abstract hydrogen from the carboxylic acid, yielding a cyclohexadienyl radical. Subsequent β-scission releases CO₂ and forms the desired vinyl ether.

Key Parameters:

  • Temperature : 80–100°C

  • Solvent : Benzene or toluene

  • Yield : 55–60%

Limitations

Competing pathways, such as dimerization of intermediate radicals, reduce overall efficiency. The requirement for high-purity precursors and stringent oxygen exclusion further complicates scale-up.

Cyclopolymerization of Divinyl Ethers

Industrial-scale production often utilizes cyclopolymerization techniques, as exemplified in crown ether synthesis.

HI/I₂-Initiated Polymerization

Kakuchi et al. (1998) described the cyclopolymerization of 1,2-bis[2-(2-vinyloxyethoxy)ethoxy]benzene using hydrogen iodide/iodine initiators. While primarily used for poly(benzo-19-crown-6)s, this method can be adapted for [2-(ethenyloxy)ethoxy]benzene by controlling monomer feed ratios.

Process Characteristics:

  • Initiator : HI (1 mol%) + I₂ (0.5 mol%)

  • Temperature : 25–40°C

  • Conversion : >90% within 24 hours

Comparative Analysis of Methods

Table 2: Method Comparison for [2-(Ethenyloxy)ethoxy]benzene Synthesis

MethodYield (%)ScalabilityCost EfficiencyFunctional Group Tolerance
NAS45–72ModerateHighModerate
Mitsunobu Solid-Phase85LowLowHigh
Copper-Boroxine Coupling65–82HighModerateHigh
Radical Decarboxylation55–60LowModerateLow
Cyclopolymerization>90HighHighLimited

Q & A

Q. What are the common synthetic routes for [2-(Ethenyloxy)ethoxy]benzene, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between ethynylbenzene derivatives and halogenated aromatic intermediates. For example, palladium-catalyzed Sonogashira coupling under inert conditions (e.g., nitrogen atmosphere) is effective for introducing ethynyl linkages. Key steps include:
  • Intermediate Formation : Preparation of ethynylbenzene via dehydrohalogenation using strong bases like KOH.
  • Coupling Reaction : Reaction with halogenated aryl ethers (e.g., brominated ethoxybenzene) using Pd(PPh₃)₄ as a catalyst .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
    Optimization : Yields >80% are achieved with stoichiometric CuI co-catalysis, anhydrous solvents, and temperatures of 60–80°C .

Q. How is the structure of [2-(Ethenyloxy)ethoxy]benzene validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and computational methods:
  • NMR : ¹H NMR shows characteristic peaks for the ethenyloxy group (δ 4.2–4.5 ppm for CH₂-O and δ 6.3–6.6 ppm for C=C-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 208.30 for C₁₂H₁₆O₂) .
  • Computational Chemistry : Density Functional Theory (DFT) calculations validate bond angles and electronic properties .

Advanced Research Questions

Q. What are the key challenges in analyzing contradictory data on the compound’s oxidative stability?

  • Methodological Answer : Discrepancies in oxidative stability studies (e.g., variable degradation products under KMnO₄ vs. CrO₃) arise from:
  • Reaction Conditions : KMnO₄ in acidic media favors ketone formation, while CrO₃ in neutral conditions yields carboxylic acids .
  • Steric Effects : The ethoxy group’s orientation influences accessibility to oxidizing agents.
    Resolution : Controlled kinetic studies using differential scanning calorimetry (DSC) and in-situ FTIR can map degradation pathways .

Q. How can [2-(Ethenyloxy)ethoxy]benzene be functionalized for use in polymer chemistry?

  • Methodological Answer : The ethenyloxy group enables radical or anionic polymerization:
  • Radical Initiation : Use AIBN (azobisisobutyronitrile) at 70°C to form poly(ethylene glycol)-based copolymers.
  • Post-Polymerization Modification : Click chemistry (e.g., thiol-ene reactions) introduces side chains for tailored hydrophilicity .
    Applications : The resulting polymers exhibit tunable thermal transitions (Tg = 45–120°C) for drug delivery systems .

Q. What methodologies address the compound’s potential toxicity in biological systems?

  • Methodological Answer : Toxicity profiling involves:
  • In Vitro Assays : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Metabolic Stability : LC-MS/MS analysis of hepatic microsomal degradation products .
  • Computational Toxicology : QSAR models predict metabolite interactions with cytochrome P450 enzymes .

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